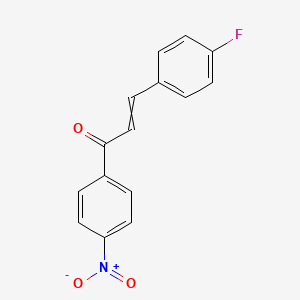

3-(4-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

説明

3-(4-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core bridging two aromatic rings. The A-ring (4-nitrophenyl) features a strong electron-withdrawing nitro group at the para position, while the B-ring (4-fluorophenyl) contains an electronegative fluorine substituent. This compound is synthesized via Claisen-Schmidt condensation, a common method for chalcone synthesis, involving base-catalyzed aldol condensation between substituted benzaldehydes and acetophenones . Its structure has been confirmed via spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography in related analogs .

Chalcones are studied extensively for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

特性

IUPAC Name |

3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQIOFDMELMTTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

化学反応の分析

Types of Reactions

3-(4-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-Fluorophenyl)-1-(4-aminophenyl)prop-2-en-1-one.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted products depending on the nucleophile used.

科学的研究の応用

Chemistry

3-(4-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one serves as a vital building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: The compound can be modified to create derivatives with enhanced biological activities or altered properties.

- Reagents in Organic Reactions: Its reactivity allows it to participate in various chemical transformations, including oxidation and reduction reactions .

Biology

Research indicates that chalcones exhibit significant biological activities. The applications of this specific compound include:

- Antimicrobial Activity: Studies have shown that chalcones possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

- Anti-inflammatory Effects: The compound has been investigated for its potential to reduce inflammation, which could lead to therapeutic applications in treating inflammatory diseases.

- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Medicine

In medicinal chemistry, this compound is explored for:

- Therapeutic Agents: Ongoing research aims to evaluate its efficacy against various diseases, including cancer and infections. Its unique substituents may enhance its pharmacological profile compared to other chalcones.

Industrial Applications

The compound is also relevant in industrial contexts:

作用機序

The mechanism of action of 3-(4-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The presence of the fluorine and nitro groups can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, and signal transduction.

類似化合物との比較

Structural and Electronic Comparisons

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, F) lower the HOMO-LUMO gap (EGAP), enhancing reactivity and charge-transfer capabilities. For example, the 4-nitro-substituted chalcone (EGAP = 4.70 eV) is more reactive than methoxy-substituted analogs (EGAP > 6.26 eV) .

- Fluorine at the B-ring para position improves metabolic stability and bioavailability compared to bulkier substituents (e.g., Br, OCH₃) .

Key Observations :

- Electronegative substituents (e.g., F, Br, NO₂) correlate with lower IC₅₀ values (higher potency). For instance, compound 2j (IC₅₀ = 4.70 μM) outperforms methoxy-substituted analogs (IC₅₀ > 70 μM) .

- Nitro groups enhance antibacterial activity in chalcones, as seen in 4-nitrophenyl derivatives .

Nonlinear Optical (NLO) Properties

Key Observations :

生物活性

Overview

3-(4-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure featuring a fluorine atom and a nitro group. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorine atom enhances its chemical stability and biological interactions, making it a subject of significant research interest.

- Molecular Formula : C15H10FNO3

- IUPAC Name : this compound

- Molecular Weight : 273.25 g/mol

The biological activity of this compound is primarily mediated through its interaction with various molecular targets including enzymes and receptors. The fluorine and nitro substituents influence the compound's binding affinity and specificity, potentially affecting pathways related to oxidative stress and apoptosis.

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Properties

Chalcones have shown potential as anticancer agents in various studies. In vitro experiments revealed that related compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation. Notably, compounds derived from chalcones exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Contains chlorine instead of fluorine | Moderate antimicrobial effects |

| 3-(4-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Methyl group substitution | Lower anticancer activity |

| 3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Methoxy group enhances solubility | Enhanced anti-inflammatory effects |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the MDPI journal examined the antibacterial activity of various chalcone derivatives, including those similar to this compound. The findings indicated that modifications in substituent groups significantly affected their antimicrobial potency .

- Anticancer Mechanism : Research on the anticancer properties of chalcones demonstrated that they could effectively inhibit cell proliferation in leukemia cell lines through ROS-mediated pathways. The study identified specific chalcone derivatives with IC50 values indicating strong cytotoxic effects against cancer cells while showing minimal toxicity to normal cells .

- Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties of chalcones, revealing that they could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3-(4-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation between 4-nitroacetophenone and 4-fluorobenzaldehyde. A standard protocol involves dissolving equimolar amounts of the ketone and aldehyde in ethanol with aqueous NaOH (10–15 mL, 40%) at 0–50°C, followed by stirring for 2–4 hours at room temperature . Modifications include using KOH in ethanol (e.g., 0.01 mol aldehyde/ketone with 0.03 mol KOH) to improve yields, particularly for fluorinated derivatives . Post-synthesis, purification via recrystallization (ethanol/water) is critical to remove unreacted aldehydes or side products.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- 1H/13C NMR : Confirm the α,β-unsaturated ketone structure via vinyl proton signals (δ 7.5–8.5 ppm, doublet) and carbonyl carbon (δ ~190 ppm) .

- FT-IR : Key peaks include C=O stretch (~1650 cm⁻¹), C=C (1600 cm⁻¹), and NO₂ symmetric/asymmetric stretches (~1520/1350 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ≈ 285) and fragmentation patterns validate the molecular formula.

- Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C, H, N, and F percentages .

Q. What are common challenges in synthesizing fluorinated and nitro-substituted chalcones?

- Low Reactivity : Electron-withdrawing nitro groups reduce aldehyde reactivity, requiring extended reaction times (6–8 hours) .

- Solubility Issues : Fluorophenyl and nitrophenyl groups increase hydrophobicity, complicating recrystallization. Ethanol-DMSO (9:1) mixtures enhance solubility .

- Byproduct Formation : Competing aldol adducts may form; TLC monitoring (hexane:ethyl acetate, 7:3) is essential to track reaction progress .

Advanced Research Questions

Q. How can contradictions in X-ray crystallographic data for this compound be resolved?

Discrepancies in unit cell parameters or bond lengths often arise from:

- Crystal Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data .

- Disorder : Apply PART instructions to model disordered nitro/fluorophenyl groups .

- Validation Tools : Check R-factor convergence (target < 0.05) and validate geometry using CCDC’s Mogul database . For example, the dihedral angle between fluorophenyl and nitrophenyl rings should align with reported values (7.14°–56.26°) .

Q. How can nonlinear optical (NLO) properties be evaluated computationally?

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate hyperpolarizability (β) and second-order susceptibility (χ²) using Gaussian09 .

- Comparative Analysis : Benchmark against experimental values, e.g., the third-order nonlinear susceptibility (c(3)) of 369.294 × 10²² m² V⁻² for fluorinated chalcones .

- Solvent Effects : Include PCM models to simulate solvent polarity’s impact on NLO response .

Q. What strategies improve molecular docking accuracy for studying interactions with bacterial efflux pumps?

- Protein Preparation : Use NorA (PDB: 3QPP) and MepA (PDB: 5N6S) structures. Remove water molecules and add polar hydrogens in AutoDockTools .

- Docking Parameters : Set grid dimensions (60 × 60 × 60 ų) centered on the active site. Apply Lamarckian GA with 100 runs to account for ligand flexibility .

- Validation : Compare binding affinities (ΔG) with control inhibitors (e.g., reserpine for NorA). A ΔG < −8 kcal/mol suggests strong inhibition .

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?

- Software : Generate surfaces in CrystalExplorer (dnorm range: −0.5 to 1.5 Å).

- Key Interactions : Identify F⋯H (3.0–3.5 Å) and O⋯H (2.2–2.6 Å) contacts, which contribute 15–20% of total interactions .

- Fingerprint Plots : Compare with similar chalcones (e.g., 4-fluoro-chalcone) to assess packing efficiency and hydrogen-bonding networks .

Q. How do substituent effects influence biological activity in fluorinated chalcones?

- SAR Studies : Replace the 4-nitrophenyl group with imidazole or methylsulfanyl moieties to enhance antifungal activity (e.g., chalcone 3a: MIC = 8 µg/mL against Aspergillus fumigatus) .

- Electrostatic Potential Maps : Use Multiwfn to correlate electron-deficient nitro groups with improved membrane permeability .

- In Vitro Validation : Test against efflux pump-overexpressing Staphylococcus aureus strains to quantify synergy with antibiotics (e.g., 4-fold reduction in ciprofloxacin MIC) .

Methodological Notes

- Synthesis Optimization : For scale-up (>10 g), replace ethanol with PEG-400 to reduce solvent volume and improve yield (85% vs. 70% in ethanol) .

- Crystallography : Collect data at 100 K to minimize thermal motion artifacts; a plate-like crystal (0.47 × 0.15 × 0.07 mm) is ideal for MoKα radiation .

- ADMET Prediction : Use SwissADME to predict logP (~2.5) and BBB permeability (non-penetrant), critical for CNS-excluded drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。